Home > Products > Screening Compounds P90198 > Ganciclovir (hydrate)
Ganciclovir (hydrate) -

Ganciclovir (hydrate)

Catalog Number: EVT-8832057
CAS Number:
Molecular Formula: C9H15N5O5
Molecular Weight: 273.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ganciclovir (hydrate) is an antiviral medication primarily used for the treatment of cytomegalovirus infections, particularly in immunocompromised patients, such as those undergoing organ transplantation or suffering from acquired immunodeficiency syndrome. It is a synthetic analog of guanosine and functions by inhibiting viral DNA synthesis.

Source

Ganciclovir was first synthesized in the early 1980s and has since been extensively studied for its antiviral properties. The compound is derived from guanine and is often administered in its hydrate form, which enhances its solubility and bioavailability.

Classification

Ganciclovir is classified as an antiviral drug, specifically within the category of nucleoside analogs. It is also categorized under purine analogs due to its structural similarity to purine nucleotides.

Synthesis Analysis

Methods

The synthesis of ganciclovir involves several key steps, primarily focusing on the formation of the nucleoside structure. Two notable methods include:

  1. Alkylation Reaction: This method involves the reaction of diacetyl guanine with 2-acetoxymethoxy-1,3-diacetoxypropane in the presence of an acid catalyst. The resulting product undergoes hydrolysis to yield ganciclovir .
  2. Monoacetylation: A more recent method involves using dibutyltin oxide and vinyl acetate to selectively monoacetylate ganciclovir, improving purity and yield through controlled reactions .

Technical Details

  • Reagents: Common reagents include dibutyltin oxide, vinyl acetate, triethylamine, and various solvents like methanol and ethyl acetate.
  • Conditions: Reactions are typically carried out under reflux conditions or at controlled temperatures to optimize yields and purity.
Molecular Structure Analysis

Structure

Ganciclovir has a complex molecular structure characterized by a bicyclic guanine core. The chemical formula is C13H17N5O4C_{13}H_{17}N_{5}O_{4} with a molecular weight of approximately 325.31 g/mol.

Data

  • IUPAC Name: 9-(1,3-dihydroxy-2-propoxy)methylguanine
  • Structural Formula:
    O C1NC N NC2 C1N CN2COC CO CO\text{O C1NC N NC2 C1N CN2COC CO CO}
Chemical Reactions Analysis

Reactions

Ganciclovir undergoes several important chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: The hydrolysis of its precursors leads to the formation of ganciclovir, which is essential for its activation.
  2. Phosphorylation: Once administered, ganciclovir is phosphorylated by viral kinases to form ganciclovir triphosphate, which is the active form that inhibits viral DNA polymerase.

Technical Details

  • Hydrolysis reactions typically involve aqueous solutions under acidic or neutral conditions.
  • Phosphorylation requires specific enzymes such as viral thymidine kinase for activation.
Mechanism of Action

Ganciclovir exerts its antiviral effects primarily through chain termination during DNA synthesis.

Process

  1. Incorporation into Viral DNA: Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerases.
  2. Chain Termination: Upon incorporation, it prevents further elongation of the DNA strand due to the lack of a necessary hydroxyl group at the 3' position.

Data

Studies have shown that both wild-type and exonuclease mutant polymerases can incorporate ganciclovir into DNA, but they terminate synthesis after adding one additional nucleotide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ganciclovir typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and methanol but poorly soluble in organic solvents.

Chemical Properties

  • Melting Point: Approximately 133.6 - 134.5 °C.
  • Stability: Ganciclovir is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
Applications

Ganciclovir is primarily used in clinical settings for:

  • Treatment of Cytomegalovirus Infections: Particularly in patients with weakened immune systems.
  • Prophylaxis in High-Risk Populations: Such as transplant recipients to prevent cytomegalovirus disease.

Additionally, research continues into its potential applications against other viral infections and in combination therapies to enhance antiviral efficacy.

Synthetic Methodologies and Optimization

Nucleoside Analogue Design: Structural Modifications for Enhanced Antiviral Activity

Ganciclovir (2-amino-1,9-dihydro-9-[[(1,3-dihydroxy-2-propoxy)methyl]-6H-purin-6-one) represents a strategic advancement in nucleoside analogue design. Its molecular framework retains the guanine base but incorporates an acyclic hydroxymethyl ether side chain at the N9 position, distinguishing it from classical nucleosides. This modification enables potent activity against cytomegalovirus (CMV), achieving 50-fold greater efficacy compared to earlier analogues like acyclovir. The molecular design facilitates selective phosphorylation by the viral kinase UL97 in CMV-infected cells, generating ganciclovir monophosphate. Subsequent cellular kinases convert this to the active triphosphate form (GCV-TP), which competitively inhibits viral DNA polymerase (Ki = 0.03–0.06 μM) and incorporates into elongating DNA chains, causing irreversible chain termination [5] [9].

Recent synthetic innovations focus on prodrug engineering to overcome bioavailability limitations. Dipeptide ester prodrugs (e.g., Val-Val-GCV and Val-Gly-GCV) exploit peptide transporters (PepT1/PepT2) for enhanced cellular uptake. As shown in Table 1, these modifications dramatically alter physicochemical properties while maintaining antiviral activity comparable to parent ganciclovir (EC50 = 1.2–2.5 μM against CMV) [4]:

Table 1: Physicochemical Properties of Ganciclovir Prodrugs

CompoundAqueous Solubility (mg/mL)Log PAntiviral EC50 (μM)
Ganciclovir4.3-1.652.5
Val-Val-GCV diester>500-0.981.2
Val-Gly-GCV diester420-1.121.8
Gly-Val-GCV diester390-1.052.1

Acyclic Side-Chain Engineering: Comparative Analysis with Acyclovir Derivatives

The oxygen-methoxypropyl side chain of ganciclovir (HO-CH2-CH2-O-CH2-) provides critical advantages over acyclovir's shorter hydroxyethoxymethyl chain. This extended structure enhances:

  • Molecular flexibility: Enables optimal positioning for phosphorylation by viral kinases
  • Binding affinity: Triphosphate form exhibits 10-fold higher affinity for CMV DNA polymerase versus host enzymes
  • Intracellular persistence: GCV-TP has a 24-hour half-life in infected cells versus 1 hour for acyclovir-TP [2] [5]

Conformational studies reveal that ganciclovir adopts a synclinal orientation (gauche+ conformation) around the C4'-O bond in Form I crystals, maximizing hydrogen bonding with adjacent molecules. This contrasts with acyclovir's predominately antiperiplanar conformation, which reduces interaction with viral polymerases. Computational energy frameworks confirm Form I's stability arises from extensive supramolecular networks (-128.7 kJ/mol lattice energy) versus less stable polymorphs (-98.3 kJ/mol for Form II) [3].

Table 2: Structural Comparison of Acyclic Guanosine Analogues

ParameterGanciclovirAcyclovir
Side-chain length8.2 Å (C1'-terminal O)5.7 Å
Phosphorylation rate5.8 pmol/min/106 cells0.3 pmol/min/106 cells
Triphosphate half-life24 hours1 hour
CMV polymerase Ki0.03 μM0.6 μM

Industrial-Scale Synthesis: Challenges in Lyophilization and Hydrate Stabilization

Commercial production of ganciclovir hydrate employs a crystallization-controlled process to ensure monohydrate formation (C9H13N5O4·H2O). Critical steps include:

  • Alkylation of guanine with protected glycerol derivatives under phase-transfer catalysis
  • Deprotection/hydrolysis using hydrochloric acid/methanol systems
  • Hydrate crystallization from water-methanol (8:2 v/v) at 5–10°C [1] [9]

Lyophilization presents challenges due to ganciclovir's temperature-sensitive degradation above 150°C. Industrial processes utilize vacuum drying at 45–50°C with controlled humidity (20–30% RH) to maintain hydrate stability. The monohydrate form exhibits superior stability compared to anhydrous polymorphs, with <0.5% dehydration after 24 months at 25°C/60% RH. Powder X-ray diffraction confirms the hydrate-specific crystal lattice with characteristic peaks at 2θ = 11.7°, 15.3°, and 26.4° [2] [9].

Green Chemistry Approaches: Solvent Selection and Waste Reduction Strategies

Roche Colorado Corporation's Guanine Triester (GTE) Process revolutionized ganciclovir manufacturing by implementing green chemistry principles. This second-generation process achieved:

  • 56,000-pound annual reduction in hazardous solid waste
  • Elimination of 11 chemicals from liquid waste streams
  • 25% increased yield and 100% higher throughput versus first-generation routes [8]

Key innovations include:

  • Solvent substitution: Replacing dichloromethane with recyclable toluene/isopropanol mixtures
  • Catalyst optimization: Reducing stannous octoate usage by 40% through temperature-controlled polymerization
  • Reagent recycling: Recovery and reuse of 93% of excess alkylating agents via distillation

Table 3: Environmental Impact Reduction in Ganciclovir Synthesis

ParameterFirst-Gen ProcessGTE ProcessReduction (%)
Total reagents/intermediates221150%
Hazardous liquid waste2.8 million lb/year0.3 million lb/year89%
Process steps14843%
Energy consumption18.4 GJ/kg API9.2 GJ/kg API50%

Polymorphic Control: Crystallization Techniques for Hydrate-Specific Crystal Lattice Formation

Ganciclovir exhibits complex polymorphism with four characterized solid forms:

  • Form I (anhydrous): Thermodynamically stable USP reference standard
  • Form II (anhydrous): Monoclinic P21 space group (a=4.380Å, b=10.909Å, c=11.601Å, β=99.11°)
  • Form III (hemihydrate)
  • Form IV (monohydrate): Commercial pharmaceutical form [2]

Controlled monohydrate crystallization requires precise water activity (aw) regulation at 0.35–0.45. Optimal conditions involve:

  • Anti-solvent crystallization: Water-methanol (3:7 v/v) at 5°C with seeding
  • Humidity-controlled drying: 30% RH for 48 hours to prevent dihydrate formation
  • Supersaturation control: Maintaining 1.15–1.25 g/L concentration gradient

Hirshfeld surface analysis confirms the monohydrate's stability arises from a three-dimensional hydrogen-bonding network featuring:

  • N2-H···Ocarbonyl (2.89 Å) chain motifs
  • Ohydroxyl-H···Nimidazole (2.76 Å) dimers
  • Water-mediated Owater-H···Ohydroxyl (2.67 Å) bridges [3]

Table 4: Crystallographic Signatures of Ganciclovir Hydrate Polymorphs

FormHydration StateDSC Endotherm (°C)Characteristic PXRD Peaks (2θ)
IAnhydrous250.5 (dec)14.8°, 19.6°, 23.7°
IIAnhydrous243.2 (dec)11.2°, 17.4°, 25.9°
IIIHemihydrate118.7 (dehyd)9.3°, 13.1°, 21.4°
IVMonohydrate105.2 (dehyd)11.7°, 15.3°, 26.4°

Table 5: Hydrate-Specific Crystallization Conditions

ParameterHemihydrateMonohydrate
Solvent ratio (H2O:MeOH)1:9 v/v3:7 v/v
Temperature15–20°C5–10°C
SeedingNot requiredForm IV crystals (0.5% w/w)
Drying RH10–15%25–30%
Storage stabilityConverts to Form I in 3 monthsStable >36 months

Properties

Product Name

Ganciclovir (hydrate)

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one;hydrate

Molecular Formula

C9H15N5O5

Molecular Weight

273.25 g/mol

InChI

InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2

InChI Key

KLXHZXWXXKSKRU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.